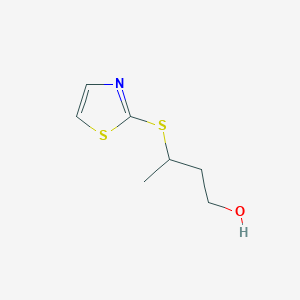

3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol

Description

3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol is a sulfur-containing organic compound characterized by a thiazole ring linked via a sulfanyl (-S-) group to a butanol chain. The thiazole moiety is a five-membered heterocyclic ring containing nitrogen and sulfur, which confers unique electronic and steric properties.

Properties

IUPAC Name |

3-(1,3-thiazol-2-ylsulfanyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS2/c1-6(2-4-9)11-7-8-3-5-10-7/h3,5-6,9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOFHKICUUXSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)SC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Differences :

- Replaces the thiazole ring with a benzothiazole (fused benzene-thiazole system).

- The butanol chain is substituted with a phenylethanone group (aromatic ketone).

Functional Implications :

- The benzothiazole system enhances aromaticity and conjugation, increasing stability and UV absorption.

- The ketone group enables participation in nucleophilic additions (e.g., Michael reactions), unlike the hydroxyl group in 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol.

- Demonstrated utility as a precursor for synthesizing chalcones, vinyl sulfones, and polyfunctionalized pyrans .

| Property | 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone |

|---|---|---|

| Core Heterocycle | Thiazole | Benzothiazole |

| Functional Group | Hydroxyl (-OH) | Ketone (C=O) |

| Reactivity | Alcohol-mediated esterification | Ketone-mediated nucleophilic additions |

| Applications | Potential solvent or polymer intermediate | Organic synthesis (chalcones, pyrans) |

1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines

Structural Differences :

- Thiazole is attached to a phenyl ring instead of a sulfanyl-butanol chain.

- Incorporates a pyrrolidone ring (lactam structure).

Functional Implications :

- The pyrrolidone ring introduces amide functionality, enabling hydrogen bonding and solubility in polar solvents.

| Property | 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol | 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines |

|---|---|---|

| Backbone Structure | Aliphatic butanol | Aromatic phenyl-pyrrolidone |

| Key Functional Groups | -OH, -S- | Lactam (C=O), aromatic thiazole |

| Potential Bioactivity | Undocumented | Antimicrobial/antitumor (inferred from analogs) |

3-Methyl-1-butanol (Isoamyl Alcohol)

Structural Differences :

- Lacks the thiazole-sulfanyl moiety.

- A simple branched-chain alcohol.

Functional Implications :

- Unlike 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol, it poses acute toxicity risks (respiratory irritation, flammability) but lacks specialized synthetic applications .

| Property | 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol | 3-Methyl-1-butanol |

|---|---|---|

| Complexity | High (heterocyclic + functional groups) | Low (simple alcohol) |

| Hazards | Likely moderate (sulfanyl/alcohol combo) | High flammability, toxicity |

| Industrial Use | Specialized synthesis | Solvent, flavoring agent |

Research Findings and Data Gaps

- Safety Profile: The hydroxyl and sulfanyl groups in 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol may necessitate precautions similar to 3-methyl-1-butanol (e.g., respiratory protection, flammability controls) .

- Data Limitations: No direct bioassay or thermodynamic data (e.g., boiling point, solubility) exists for the target compound in the provided evidence. Further studies are needed to explore its reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.